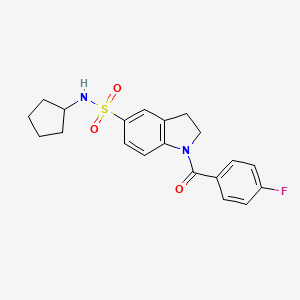

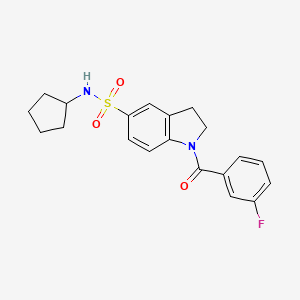

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide

Übersicht

Beschreibung

“N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” is a type of indoline-5-sulfonamide . Indoline-5-sulfonamides are known to inhibit cancer-related carbonic anhydrases, exhibit antiproliferative activity, and circumvent multidrug resistance .

Synthesis Analysis

The synthesis of indoline-5-sulfonamides involves scaffold-hopping . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis

Indoline-5-sulfonamides have a core structure of a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis

Indoline-5-sulfonamides, including “this compound”, are known to inhibit carbonic anhydrases . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis

Indoline-5-sulfonamides have a bicyclic structure and are relatively weak basic chemicals . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Wirkmechanismus

Target of Action

The primary targets of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide are the carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms are overexpressed in cancer cells and promote the accumulation of protons, leading to acidosis in the extracellular tumor environment .

Mode of Action

This compound acts as an inhibitor of CA IX and CA XII . It binds to these enzymes, reducing their activity and thereby decreasing proton accumulation and extracellular acidosis . This compound exhibits hypoxic selectivity, meaning it is particularly effective in low-oxygen environments typical of solid tumors .

Biochemical Pathways

By inhibiting CA IX and CA XII, this compound disrupts the acid-base balance in the tumor microenvironment . This disruption can hinder tumor growth and proliferation, as the acidic environment is typically conducive to these processes .

Pharmacokinetics

They are primarily excreted in the urine .

Result of Action

This compound has demonstrated antiproliferative activity against various cancer cell lines . For instance, it has been shown to suppress the growth of MCF7 cells and partially inhibit hypoxia-induced CA IX expression in A431 skin cancer cells . Additionally, it can reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein .

Action Environment

The efficacy of this compound is influenced by the oxygen levels in the tumor environment . It exhibits hypoxic selectivity, meaning it is more effective in low-oxygen conditions that are typical in solid tumors . This property makes it particularly useful for targeting hypoxic regions of tumors, which are often resistant to conventional chemo- and radiotherapy .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide for lab experiments include its high purity and potency, which make it suitable for various assays and experiments. In addition, this compound has been shown to have low toxicity and good solubility, which make it easy to handle and administer. However, the limitations of this compound for lab experiments include its limited stability, which requires careful storage and handling, and its high cost, which may limit its use in large-scale studies.

Zukünftige Richtungen

There are several future directions for the research on N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide. First, further studies are needed to elucidate the mechanism of action of this compound in cancer, inflammation, and viral infections. Second, more preclinical studies are needed to evaluate the efficacy and safety of this compound in animal models of diseases. Third, clinical trials are needed to evaluate the potential of this compound as a therapeutic agent in humans. Fourth, the development of this compound analogs with improved properties, such as increased stability and potency, may enhance its therapeutic potential. Fifth, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its side effects.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis (Zhang et al., 2019). In addition, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines (Liu et al., 2018). Furthermore, this compound has been found to have anti-viral activity against several viruses, including influenza A virus and human cytomegalovirus (HCMV) (Zhang et al., 2021).

Biochemische Analyse

Biochemical Properties

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase isoforms IX and XII. These enzymes are involved in the regulation of pH within cells and tissues. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition leads to a decrease in proton accumulation and acidosis in the extracellular tumor environment, which is beneficial in cancer treatment .

Cellular Effects

This compound has been shown to affect various types of cells, particularly cancer cells. It influences cell function by inhibiting the activity of carbonic anhydrase IX and XII, which are overexpressed in hypoxic tumor cells. This inhibition leads to a reduction in cell proliferation and induces apoptosis in cancer cells. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of carbonic anhydrase IX and XII. This binding inhibits the enzymes’ activity, leading to a decrease in proton accumulation and acidosis in the tumor microenvironment. The compound also affects gene expression by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), which is a key regulator of the cellular response to hypoxia. This inhibition further contributes to the compound’s antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade easily. Long-term studies have shown that the compound maintains its inhibitory activity against carbonic anhydrase IX and XII, leading to sustained antiproliferative effects on cancer cells. Prolonged exposure to the compound may lead to the development of resistance in some cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits carbonic anhydrase IX and XII, leading to a reduction in tumor growth. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of pH and cellular metabolism. The compound interacts with carbonic anhydrase IX and XII, which play a key role in the conversion of carbon dioxide to bicarbonate and protons. This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This distribution is crucial for the compound’s inhibitory activity against carbonic anhydrase IX and XII .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for the compound’s activity and function, as it allows for effective inhibition of carbonic anhydrase IX and XII .

Eigenschaften

IUPAC Name |

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-16-7-5-14(6-8-16)20(24)23-12-11-15-13-18(9-10-19(15)23)27(25,26)22-17-3-1-2-4-17/h5-10,13,17,22H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAGYGKWFGIQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

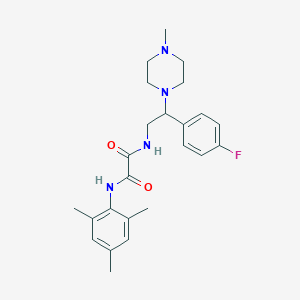

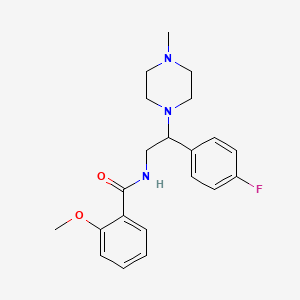

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B3410709.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B3410726.png)

![8-(4-Chlorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410747.png)

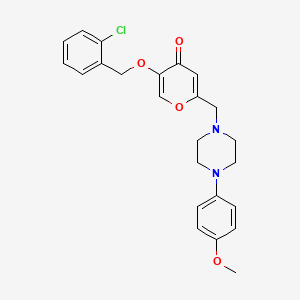

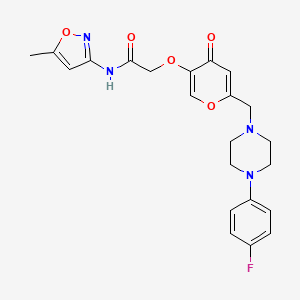

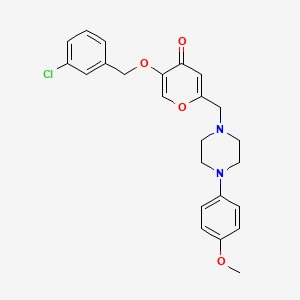

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B3410773.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3410780.png)